molecular formula C6H10O5 B041929 Dimethyl diglycolate CAS No. 7040-23-5

Dimethyl diglycolate

Cat. No. B041929
CAS RN: 7040-23-5
M. Wt: 162.14 g/mol
InChI Key: KUCRTUQUAYLJDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethyl diglycolate involves chemical reactions that transform starting materials into DDG. One method involves the oxidation of methyl thioglycolate with iodine to produce dimethyl dithiodiglycolate, which can be further processed to generate DDG (Juncal et al., 2017). This synthesis pathway is notable for its efficiency and the quality of the DDG produced.

Molecular Structure Analysis

The molecular structure of DDG has been analyzed through various spectroscopic methods. Studies have identified several stable conformers of dimethyl dithiodiglycolate, a related compound, showcasing the complexity of its molecular geometry (Juncal et al., 2017). These analyses provide insights into the spatial arrangement of atoms within DDG and its structural properties.

Scientific Research Applications

  • Stability Studies : Dimethyl-tetraethyldiglycolamide (Me2-TEDGA) is utilized for researching the stability of hydrophilic diglycolamides against acid degradation and radiolysis (Wilden et al., 2018).

  • Extraction Studies : Dimethyl diglycolamides are employed in the extraction of Gd(III) from nitric acid, with IR spectra aiding in understanding the structure-function relationship (Yangbin Jin, 2012).

  • Renewable Upgrading : Dimethyl carbonate (DMC) is effectively used for upgrading various renewables like glycerol, triglycerides, and lignin-based phenolic compounds (Fiorani, Perosa, & Selva, 2018).

  • Synthesis of Hydrocarbons : Dimethyl diglycolate is utilized in synthesizing hydrocarbons capable of diyl formation (G. Wittig, 1980).

  • Chemical Synthesis : It is used in the synthesis of dimethyl 3,4-disubstituted furan-2,5-dicarboxylates (Lu Yu, 2007).

  • Separation Processes : It aids in the selective separation of trivalent europium(III) from ammonium(III) in ionic liquids (Seongyun Kim, Tadayuki Takahashi, & Hao Wu, 2021).

  • Protein Quantification : Dimethyl labeling is a cost-effective method for accurate protein quantification in high-throughput proteomics experiments (Boersema, Raijmakers, Lemeer, Mohammed, & Heck, 2009).

  • Physical Chemistry Teaching : In physical chemistry experiment teaching, dimethyl carbonate is used to study metal oxides' catalytic performance in synthesizing dimethyl carbonate, which stimulates students' interest (He De-hua, Shi Lei, & Ma Ying, 2006).

  • Lithium-Oxygen Batteries : Dimethyl sulfoxide (DMSO) is a candidate for a durable electrolyte in lithium-oxygen batteries (Sharon et al., 2013).

  • Biological Preservation : Dimethyl sulphoxide protects mouse bone marrow from the damaging effects of freezing at -79°C (M. Ashwood‐Smith, 1961).

  • Carcinogenesis Research : Trivalent dimethylated arsenic may play a role in arsenic carcinogenesis by inducing oxidative base damage (Yamanaka et al., 2003).

  • Medical and Scientific Research : DMSO is used as a solvent and can induce changes in macromolecules, affecting experimental outcomes (Tunçer et al., 2018).

  • Crop Protection : Dimethylamine dicamba reduces vapor drift in herbicide applications, minimizing crop injury (Egan & Mortensen, 2012).

  • Microbial Ecology : DESS solution is an effective preservative for maintaining microbial community structure for ecological research (Kevin M Lee, Adams, & Klassen, 2018).

  • Glutamatergic Neurotransmission : DMSO can suppress NMDA- and AMPA-induced ion currents in hippocampal neurons, offering protection against excitotoxic death (Chengbiao Lu & Mattson, 2001).

  • Minor Actinide Recycling : Methylated TODGA derivatives, like MeTODGA and Me2TODGA, show stability against gamma radiation and are used for minor actinide recycling (Galán et al., 2015).

  • Alternative Fuels : Diethylene glycol dimethyl ether is a model alternative fuel, with boiling facilitating the cleavage of internal C-O bonds (Ponomarev, Vlasov, & Kholodkova, 2018).

  • Protein Function Control : Chemically induced dimerization (CID) systems allow for precise control over protein function, aiding in the study of biological processes (Voss, Klewer, & Wu, 2015).

  • Emission Reduction : Oxygenated fuel blends with ultralow sulfur diesel can reduce particulate mass emissions, particularly effective at medium and high engine loads (Zhang & Balasubramanian, 2015).

Safety And Hazards

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Dimethyl diglycolate . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Research on Dimethyl diglycolate and its derivatives is ongoing. For instance, one study discussed the potential of using biomass for FDCA production, which could be a future direction for research involving Dimethyl diglycolate .

properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCRTUQUAYLJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30220673
Record name Acetic acid, oxydi-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl diglycolate

CAS RN

7040-23-5
Record name 1,1′-Dimethyl 2,2′-oxybis[acetate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7040-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, oxydi-, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007040235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, oxydi-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30220673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diglycolic acid (67.05 g, 0.5 mol) was dissolved in a mixture of methanol (122 ml, 30 mol) and 1,2-dichloroethane (150 ml). KSF-catalyst (Aldrich) (2.5 g) was added and the mixture was refluxed for 15 hours. The mixture was cooled to ambient temperature, filtered through alumina, washed with aqueous saturated sodium hydrogen carbonate (100 ml) and dried over magnesium sulphate. The solvent was evaporated and diglycolic acid dimethyl ester was isolated after distillation as a colourless oil. Yield 39.5 g (49%) b.p. 65°-66° C. (0.055 mmHg).
Quantity
67.05 g
Type
reactant
Reaction Step One
Quantity
122 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
WM Bruner, LT Sherwood - Industrial & Engineering Chemistry, 1949 - ACS Publications
… When dimethyl diglycolate is condensed with benzil in the presence of sodiummethoxide and methanol, a mixture of 3,4-diphenylfuran-2-carboxylic acid and 3,4-diphenylfuran-2,5-…
Number of citations: 14 pubs.acs.org
B Tse, AB Jones - Tetrahedron Letters, 2001 - Elsevier
… We anticipated that the condensation of dimethyl diglycolate 4 1 with various aryl glyoxylates 2 under basic conditions would be a viable method to furnish such 4-aryl-furan-3-ols, …
Number of citations: 12 www.sciencedirect.com
CV Greco, FC Pellegrini… - Journal of Heterocyclic …, 1972 - Wiley Online Library
… I he benzoxepin ring system has been prepared by condensation of phthalaldehyde with dimethyl diglycolate (2-4) to give 2,7-dicarboxy-4,5-benzoxepin or by a Wittig reaction with bis-(…
Number of citations: 4 onlinelibrary.wiley.com
JM Caio, T Esteves, S Carvalho, C Moiteiro… - Organic & Biomolecular …, 2014 - pubs.rsc.org
… , which revealed the existence of an unexpected dimethyl diglycolate molecule associated with 1, vide infra. The dimethyl diglycolate is a side reaction product eventually derived from …
Number of citations: 17 pubs.rsc.org
IJ Goldstein, JK Hamilton, F Smith - Journal of the American …, 1957 - ACS Publications
… (b) d'-Methoxy-D-methoxymethyl-dimethyl-diglycolate.— A solution of strontium D '-methoxy-… distilled giving D '-methoxy-D-methoxymethyl-dimethyl-diglycolate as a colorless liquid (975 …
Number of citations: 9 pubs.acs.org
SY Chou, SST Chen, CH Chen, LS Chang - Tetrahedron letters, 2006 - Elsevier
… by adding a mixture of dimethyl diglycolate 1 and arylglyoxalate 2 (1.5:2 molar ratio) to a refluxing suspension of t-BuOK (2.7 M equiv vs dimethyl diglycolate, prepared from potassium …
Number of citations: 9 www.sciencedirect.com
DW Henry, RM Silverstein - The Journal of Organic Chemistry, 1966 - ACS Publications
… A stirred solution of27.6 g (0.17 mole) of dimethyl diglycolate and 20.4 g (0.17 mole) of dimethyl oxalate in dimethylformamide (400 ml) was treated in portions with 8.6 g (0.36 mole) of …
Number of citations: 31 pubs.acs.org
C Adelwöhrer, Y Yoneda, F Nakatsubo… - Journal of Labelled …, 2008 - Wiley Online Library
… The flask was cooled to À101C and dimethyl diglycolate (7.00 g, 42mmol) dissolved in dry THF (100ml) was added during 45 min. The reaction mixture was warmed to 401C and stirred …
P Hodge, P Monvisade, GJ Owen, F Heatley… - New Journal of …, 2000 - pubs.rsc.org
… Polymers 13 and 14 were similarly prepared by reacting diol 3 with dimethyl oxalate or dimethyl diglycolate as appropriate. The reaction yields and the molecular weights of the various …
Number of citations: 34 pubs.rsc.org
M Ragazzini, M Modena, E Gallinella… - Journal of Polymer …, 1964 - Wiley Online Library
… However, such reactions do not explain the presence on the polymer chains of structure I1 which might be formed, like dimethyl diglycolate from the methyl ester of (methoxymethoxy)…
Number of citations: 15 onlinelibrary.wiley.com

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